- Heteroatom-facilitated lithiationsOrganic Reactions (Hoboken, 1979, 26,,
Cas no 932-41-2 (2,3-Thiophenedicarboxaldehyde)
2,3-Thiophenedicarboxaldehyde structure
2,3-Thiophenedicarboxaldehyde Properties
Names and Identifiers
-
- 2,3-Thiophene-dicarbaldehyde
- 2,3-Dicarbaldehyde thiophene
- 2,3-THIOPHENEDICARBOXALDEHYD
- 2,3-Thiophenedicarboxaldehyde
- thiophene-2,3-dicarbaldehyde
- Ttin chloride
- 2,3-Diformylthiophene
- 2,3-Thiophenedialdehyde
- WSEJZRIZDQWMKQ-UHFFFAOYSA-N
- diformylthiophene
- PubChem18121
- 2,3-Thiophenedicarbaldehyde
- BIDD:GT0218
- SBB004162
- TRA0076005
- AS06747
- VT20024
- TH
- 2,3-Bisthiophenecarboxaldehyde
- FT-0691376
- AMY19118
- AC-1627
- 2,3-dicarboxaldehydethiophene
- SCHEMBL225281
- SY025583
- EN300-111408
- J-524958
- InChI=1/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4
- AS-37818
- 2,3-Thiophenedicarboxaldehyde, 97%
- MFCD00209616
- T2388
- 2 pound not3-Thiophene-dicarbaldehyde
- DTXSID70341538
- CS-W014359
- AKOS015856628
- 932-41-2
- AI-942/25034143
- DB-050469
- +Expand
-
- MFCD00209616
- WSEJZRIZDQWMKQ-UHFFFAOYSA-N
- 1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H
- O=CC1=C(C=O)C=CS1
Computed Properties
- 435.09200
- 0
- 3
- 2
- 139.993
- 9
- 124
- 0
- 0
- 0
- 0
- 0
- 1
- 0.9
- nothing
- 0
- 62.4
Experimental Properties
- 4.44840
- 52.48000
- 1.668
- 134°C/22mmHg(lit.)
- 77.0 to 81.0 deg-C
- 308.4 ºC at 760 mmHg
- White to Yellow Solid
- Not determined
- 1.3700
2,3-Thiophenedicarboxaldehyde Security Information
- GHS07
- 3
- NONH for all modes of transport
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- 2-8 °C
- Warning
2,3-Thiophenedicarboxaldehyde Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Thiophenedicarboxaldehyde Price
2,3-Thiophenedicarboxaldehyde Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Chloroform ; reflux; 30 min, reflux; reflux → rt
1.2 Solvents: Water ; acidified
1.2 Solvents: Water ; acidified
Reference
- Method for preparing thiophen-2,3-dicarboxaldehyde from 2,3-dimethylthiophene, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, rt
Reference
- Controlling band gap and hole mobility of photovoltaic donor polymers with terpolymer systemPolymer, 2012, 53(23), 5275-5284,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C
1.2 overnight, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 overnight, -78 °C → rt
1.3 Solvents: Water ; rt
Reference
- Low-Voltage Organic Transistors Based on Tetraceno[2,3-b]thiophene: Contact Resistance and Air StabilityChemistry of Materials, 2015, 27(3), 998-1004,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, 60 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, 60 °C
Reference
- Sonosensitizer with low phototoxicity, preparation method and application thereof in sonodynamic therapy, China, , ,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
Reference
- Iron nitrate and 4-OH-TEMPO-cocatalyzed aerobic oxidation of isochromansOrganic Chemistry Frontiers, 2023, 10(6), 1505-1511,
Synthetic Circuit 8
Reaction Conditions
Reference
- Condensed furo- and thienopyridones, their N-acyl derivatives, and their application, Federal Republic of Germany, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- ThienopyridinesBulletin des Societes Chimiques Belges, 1970, 79, 301-11,
Synthetic Circuit 10
Reaction Conditions
Reference
- Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivativesBulletin de la Societe Chimique de France, 1967, (7), 2495-507,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
Reference
- Synthesis of 4,6-dihydrothieno[3,4-b]thiopheneJournal of Organic Chemistry, 1966, 31(11), 3592-5,
2,3-Thiophenedicarboxaldehyde Raw materials
- 2-(Thiophen-3-yl)-1,3-dioxolane
- 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
- 2,3-bis(bromomethyl)Thiophene
- Thiophene-3-carboxaldehyde diethyl acetal
- morpholine-4-carbaldehyde
- Thiophene-3-carbaldehyde
2,3-Thiophenedicarboxaldehyde Preparation Products
2,3-Thiophenedicarboxaldehyde Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:932-41-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:932-41-2)
TANG SI LEI
15026964105
2881489226@qq.com
2,3-Thiophenedicarboxaldehyde Related Literature
-
Qian Zhang,Jiabin Zhang,Hui Qian,Shengming Ma Org. Chem. Front. 2023 10 1505
-
Ming-Chou Chen,Choongik Kim,Sheng-Yu Chen,Yen-Ju Chiang,Ming-Che Chung,Antonio Facchetti,Tobin J. Marks J. Mater. Chem. 2008 18 1029
-
Motonori Watanabe,Ting-Han Chao,Shun-Wei Liu,Ching-Ting Chien,Yuan Jay Chang,Chih-Hsien Yuan,Kuan-Chun Huang,Shu-Hua Chien,Teruo Shinmyozu,Tahsin J. Chow J. Mater. Chem. 2011 21 11317
-
Cynthia M. Hong,Alexander V. Statsyuk Org. Biomol. Chem. 2013 11 2932
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:932-41-2)2,3-THIOPHENEDICARBOXALDEHYDE
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:932-41-2)2,3-Thiophenedicarboxaldehyde
99%/99%
25g/100g
264.0/869.0